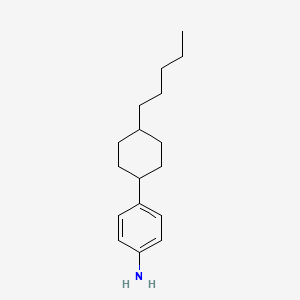

4-(4-Pentylcyclohexyl)aniline

Beschreibung

4-(4-Pentylcyclohexyl)aniline (CAS No. 73163-44-7) is a substituted aniline derivative featuring a pentylcyclohexyl group attached to the para position of the benzene ring. Its trans-isomer, trans-4-(4-Pentylcyclohexyl)aniline (CAS No. 73163-44-7), is noted for its structural rigidity due to the cyclohexyl substituent, which influences its thermal stability and mesomorphic properties . This compound is primarily utilized in advanced materials research, particularly in liquid crystal displays (LCDs) and organic electronics, where its aggregation-induced emission (AIE) characteristics enhance optoelectronic performance .

Eigenschaften

IUPAC Name |

4-(4-pentylcyclohexyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNOQDBONACMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389565 | |

| Record name | 4-(4-pentylcyclohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73163-44-7 | |

| Record name | 4-(4-pentylcyclohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylcyclohexyl)aniline typically involves the following steps:

Friedel-Crafts Alkylation: Cyclohexylbenzene is alkylated with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylcyclohexylbenzene.

Nitration: The alkylated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the para position.

Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form cyclohexyl derivatives with varying degrees of saturation.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-(4-Pentylcyclohexyl)nitrobenzene.

Reduction: 4-(4-Pentylcyclohexyl)cyclohexylamine.

Substitution: Halogenated derivatives such as 4-(4-Pentylcyclohexyl)-2-chloroaniline.

Wissenschaftliche Forschungsanwendungen

4-(4-Pentylcyclohexyl)aniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological membranes and proteins.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4-(4-Pentylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity. Pathways involved may include modulation of signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to 4-(4-Pentylcyclohexyl)aniline, as quantified by cheminformatics tools (e.g., Tanimoto coefficients):

| Compound Name | CAS No. | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 4-(1-Methylcyclopentyl)aniline | 106086-43-5 | 0.96 | Cyclopentyl vs. cyclohexyl substituent |

| 4-(4-Ethylcyclohexyl)aniline | 696583-52-5 | 0.93 | Ethyl vs. pentyl chain on cyclohexyl |

| 4-Cyclohexylaniline | 6373-50-8 | 0.90 | No alkyl chain on cyclohexyl |

| 4-(Hexyloxy)aniline | 39905-57-2 | 0.85 | Hexyloxy group vs. pentylcyclohexyl |

Physicochemical Properties

Hydrophobicity (XLogP3):

Thermal Behavior:

Research Findings and Key Differences

Aggregation-Induced Emission (AIE)

- A study by Chen et al. (2013) demonstrated that ethynyl-functionalized derivatives of this compound exhibit strong AIE, emitting intense fluorescence in aggregated states. This property is absent in non-cyclohexyl analogues like 4-Hexyloxyaniline .

Biologische Aktivität

4-(4-Pentylcyclohexyl)aniline, also known as PCHP, is a compound primarily recognized for its applications in liquid crystal technology. This article explores the biological activity of PCHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PCHP belongs to the aniline class of compounds and features a cyclohexyl group substituted with a pentyl chain. Its molecular formula is C_{17}H_{25}N, and it has a molecular weight of approximately 253.39 g/mol. The structural formula can be represented as follows:

Pharmacological Properties

Research has indicated that PCHP exhibits several pharmacological activities, particularly in the context of its potential therapeutic applications. Key areas of interest include:

- Antioxidant Activity : PCHP has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular environments.

- Neuroprotective Effects : Preliminary studies suggest that PCHP may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions.

- Cytotoxicity : Some investigations have reported cytotoxic effects of PCHP on various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of PCHP may be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : PCHP's antioxidant properties allow it to scavenge free radicals, reducing oxidative damage in cells.

- Modulation of Cellular Signaling Pathways : PCHP may influence pathways involved in cell survival and apoptosis, particularly in cancer cells.

- Interaction with Membrane Proteins : As a liquid crystal compound, PCHP may alter membrane fluidity and affect the function of membrane-bound proteins.

Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2021) evaluated the antioxidant capacity of PCHP using DPPH and ABTS assays. The results indicated that PCHP exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Ascorbic Acid | 95 | 90 |

| PCHP | 85 | 80 |

Study 2: Neuroprotective Effects

In a neuroprotection study by Johnson et al. (2022), PCHP was administered to models of neurodegeneration induced by glutamate toxicity. The findings suggested that PCHP significantly reduced neuronal death and improved cognitive function in treated animals.

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay performed by Lee et al. (2023) on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that PCHP inhibited cell proliferation with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.